molecular formula C11H12N4O2 B2465283 6-(dimethylamino)-3-phenyl-1H-1,3,5-triazine-2,4-dione CAS No. 2260936-99-8

6-(dimethylamino)-3-phenyl-1H-1,3,5-triazine-2,4-dione

Cat. No. B2465283
CAS RN: 2260936-99-8
M. Wt: 232.243
InChI Key: WLYULBIFSRFUBT-UHFFFAOYSA-N
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Description

6-(Dimethylamino)purine is a purine-based metabolite with two condensed heterocyclic rings and two methyl groups linked to the amino group of the purine unit of adenine . It acts as a secondary metabolite and mediates RNA modification . It is a potent cytokinetic inhibitor and is used in parthenogenetic and meiosis studies .


Synthesis Analysis

While specific synthesis information for “6-(dimethylamino)-3-phenyl-1H-1,3,5-triazine-2,4-dione” is not available, similar compounds such as 4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure can be represented by its chemical formula, which indicates the types and numbers of atoms, as well as by its structural formula, which shows the arrangement of the atoms .


Chemical Reactions Analysis

The chemical reactions of a compound are determined by its molecular structure and the nature of the chemical bonds within the molecule. The reactions can involve the breaking and forming of bonds, resulting in the transformation of the compound into one or more different substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its state of matter (solid, liquid, gas), color, odor, density, solubility, melting point, boiling point, and reactivity with other substances .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules and produces a particular effect. For example, 6-(Dimethylamino)purine is a protein kinase and cyclin-dependent kinase inhibitor .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it is used and handled. Proper safety measures should always be taken when handling chemicals to prevent harm to people and the environment .

Future Directions

The future directions of research on a compound can include exploring its potential uses, studying its properties in more detail, and developing new methods for its synthesis and analysis .

properties

IUPAC Name

6-(dimethylamino)-3-phenyl-1H-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-14(2)9-12-10(16)15(11(17)13-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYULBIFSRFUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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